ocimumoside B

Description

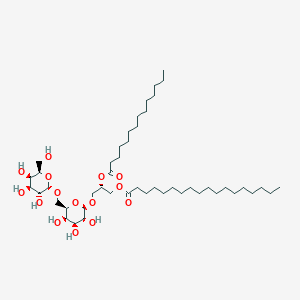

Structure

2D Structure

Properties

Molecular Formula |

C47H88O15 |

|---|---|

Molecular Weight |

893.2 g/mol |

IUPAC Name |

[(2S)-2-tetradecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] octadecanoate |

InChI |

InChI=1S/C47H88O15/c1-3-5-7-9-11-13-15-16-17-18-20-21-23-25-27-29-38(49)57-32-35(60-39(50)30-28-26-24-22-19-14-12-10-8-6-4-2)33-58-46-45(56)43(54)41(52)37(62-46)34-59-47-44(55)42(53)40(51)36(31-48)61-47/h35-37,40-48,51-56H,3-34H2,1-2H3/t35-,36-,37-,40+,41+,42+,43+,44-,45-,46-,47+/m1/s1 |

InChI Key |

LGYCXVJXWRPVSQ-PLEJJZNTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |

Synonyms |

ocimumoside B |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Ocimumoside B

Extraction and Fractionation Methodologies from Ocimum Species

The initial step in isolating ocimumoside B involves the extraction of chemical constituents from the plant matrix, typically the leaves of Ocimum sanctum (Holy Basil). nih.govresearchgate.net The process, as documented in scientific literature, follows a standardized protocol designed to efficiently separate compounds based on their polarity.

The general procedure begins with the collection and preparation of the plant material. The leaves of O. sanctum are dried and then pulverized into a fine powder to maximize the surface area for solvent extraction. nih.govtandfonline.com This powdered material is then subjected to exhaustive extraction, commonly using ethanol (B145695). nih.govtandfonline.com One method involves placing the dried powder in a glass percolator with ethanol and allowing it to stand at room temperature for an extended period, a process that is repeated multiple times to ensure a thorough extraction of phytochemicals. tandfonline.com

Following extraction, the crude ethanol extract is concentrated under vacuum to remove the solvent, resulting in a dried residue. nih.govtandfonline.com This crude extract is then subjected to a series of liquid-liquid partitioning, also known as fractionation. The extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity. nih.gov A common fractionation sequence involves:

Partitioning with chloroform (B151607).

Partitioning with n-butanol. nih.gov

This compound, along with other polar glycosidic compounds, is preferentially separated into the n-butanol-soluble fraction. nih.govvjst.vn This fraction is then collected and concentrated, yielding a semi-purified extract that is enriched with the target compound and ready for further chromatographic purification. nih.gov

Table 1: Summary of Extraction and Fractionation Steps for this compound

| Step | Description | Purpose | Reference |

| Preparation | Dried and powdered leaves of Ocimum sanctum. | Increase surface area for efficient extraction. | nih.gov, tandfonline.com |

| Extraction | Maceration or percolation with ethanol. | To obtain a crude extract containing a wide range of phytochemicals. | nih.gov, tandfonline.com |

| Concentration | Removal of ethanol solvent under vacuum. | To yield a concentrated crude extract. | nih.gov |

| Fractionation | Sequential liquid-liquid partitioning of the water-suspended extract with chloroform and then n-butanol. | To separate compounds based on polarity; this compound is concentrated in the n-butanol fraction. | nih.gov |

Chromatographic Techniques for Compound Isolation and Detection

Following extraction and initial fractionation, the n-butanol fraction containing this compound undergoes further separation using various chromatographic techniques. nih.gov Chromatography separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. edubirdie.comjsmcentral.org The isolation of a pure compound like this compound from a complex plant extract fraction typically requires a combination of these methods. nih.gov

Common chromatographic techniques employed for the purification of natural products include:

Column Chromatography (CC): This is a fundamental preparative technique used for the initial separation of the n-butanol fraction. edubirdie.com The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a solvent system that is gradually changed in polarity (gradient elution) to elute compounds with different affinities for the stationary phase. edubirdie.commdpi.com

Flash Chromatography: A modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to faster and more efficient separations. mdpi.com Sephadex LH-20, a size-exclusion chromatography medium, is also commonly used for separating compounds based on their molecular size. mdpi.com

Thin-Layer Chromatography (TLC): TLC is primarily used as a rapid analytical tool to monitor the progress of separation in column chromatography and to identify fractions containing the target compound. edubirdie.comjsmcentral.org Different solvent systems can be tested to find the optimal conditions for separation. ijcmas.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification. jsmcentral.org Analytical HPLC can be used to assess the purity of the isolated compound, while semi-preparative HPLC is employed to isolate the pure compound in larger quantities. mdpi.com

For this compound, a combination of these chromatographic procedures is applied to the n-butanol fraction to successfully isolate the pure compound. nih.gov

Table 2: Chromatographic Techniques in the Isolation of this compound

| Technique | Role in Isolation | Principle of Separation | Reference |

| Column Chromatography | Initial fractionation of the n-butanol extract. | Adsorption; partitioning based on polarity. | edubirdie.com, mdpi.com |

| Thin-Layer Chromatography | Monitoring fractions and assessing purity. | Adsorption; partitioning based on polarity. | jsmcentral.org, ijcmas.com |

| Preparative HPLC | Final purification to yield the pure compound. | High-resolution partitioning based on polarity and other interactions. | mdpi.com, jsmcentral.org |

Advanced Spectroscopic Methods for Structural Determination

Once this compound is isolated in its pure form, its chemical structure is determined using a suite of advanced spectroscopic methods. nih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. nptel.ac.inroutledge.com The primary methods used for the structural elucidation of novel natural products like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govacs.org

Mass Spectrometry (MS) Mass spectrometry provides crucial information about the molecular weight and elemental formula of the compound. nptel.ac.in High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the calculation of its precise elemental formula. researchgate.net Fragmentation patterns observed in the mass spectrum give clues about the different structural units within the molecule. nptel.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. nih.govnptel.ac.in A series of 1D and 2D NMR experiments are conducted to assemble the final structure.

1D NMR:

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. mdpi.com

¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule. mdpi.com

2D NMR: These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular skeleton. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (two or three bonds away), which is essential for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which helps in establishing the relative stereochemistry of the molecule.

The structure of this compound was definitively established through the extensive use of 1D and 2D NMR spectroscopic analysis, which allowed for the precise assignment of all proton and carbon signals and confirmed its identity as a glycoglycerolipid. researchgate.netnih.gov

Table 3: Spectroscopic Data Used for Structural Elucidation of this compound

| Spectroscopic Technique | Information Provided | Application to this compound | Reference |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determination of molecular formula and identification of structural motifs (e.g., sugar, lipid chain). | nptel.ac.in, researchgate.net |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Characterization of the protons in the sugar moiety and the fatty acid chain. | nih.gov, mdpi.com |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identification of all carbon atoms, including those in the glycerol (B35011) backbone, sugar, and lipid components. | nih.gov, mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). | Assembling the complete structure by linking the sugar unit to the glycerol lipid backbone. | researchgate.net, nih.gov |

Molecular and Cellular Mechanisms of Ocimumoside B Bioactivity

Investigations into Adaptogenic and Anti-Stress Mechanisms

Ocimumoside B, a glycoglycerolipid isolated from the leaves of Ocimum sanctum (Holy Basil), has been a subject of scientific investigation for its potential adaptogenic and anti-stress properties. acs.orgsemanticscholar.org Adaptogens are substances that help the body adapt to various stressors, thereby promoting physiological and mental well-being. Research suggests that this compound exerts its anti-stress effects by modulating a range of physiological and neurochemical parameters that are typically disrupted during stress. wholisticmatters.comresearchgate.net Studies using animal models of stress, such as chronic unpredictable stress (CUS) and restraint stress (RS), have demonstrated the ability of this compound to normalize stress-induced changes. researchgate.netresearchgate.netnih.gov

Stress can lead to significant changes in the body's physiological state, including alterations in energy metabolism and cellular integrity. This compound has been shown to counteract some of these stress-induced physiological disturbances. semanticscholar.orgrestorativemedicine.org

Glucocorticoids, the primary stress hormones, play a crucial role in regulating glucose homeostasis. nih.gov During stressful situations, they promote hepatic gluconeogenesis and reduce glucose uptake in peripheral tissues, which can lead to hyperglycemia. nih.gov Research has shown that this compound can normalize stress-induced hyperglycemia. acs.orgsemanticscholar.orgwholisticmatters.com In studies involving acute stress in rats, administration of this compound was effective in normalizing elevated plasma glucose levels, suggesting its role in maintaining glucose homeostasis during stress. acs.orgsemanticscholar.org This effect is a key aspect of its adaptogenic activity, helping to balance metabolic processes in the face of stress. wholisticmatters.comsemanticscholar.org

Creatine (B1669601) kinase (CK) is an enzyme found in various tissues, and its levels in the plasma can increase in response to stress and tissue damage. Elevated plasma CK is often considered a marker of stress. acs.orgsemanticscholar.org Studies have demonstrated that this compound is effective in normalizing plasma creatine kinase levels that are elevated due to acute stress. acs.orgsemanticscholar.orgwholisticmatters.com This suggests that this compound may have a protective effect on tissues that are vulnerable to stress-induced damage. The ability to modulate CK activity is another indicator of the compound's adaptogenic potential. restorativemedicine.org

| Parameter | Effect of Stress | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Glucose | Increased (Hyperglycemia) | Normalization | acs.orgsemanticscholar.orgwholisticmatters.com |

| Creatine Kinase | Increased | Normalization | acs.orgsemanticscholar.orgwholisticmatters.com |

The central nervous system, particularly the monoaminergic neurotransmitter systems, plays a pivotal role in the response to stress. This compound has been found to modulate these systems, which likely underlies its anti-stress effects. researchgate.netresearchgate.netnih.gov

Chronic and acute stress can lead to significant alterations in the levels of monoamines such as dopamine (B1211576), serotonin (B10506), and noradrenaline in different brain regions. researchgate.netresearchgate.net Research on both chronic unpredictable stress and restraint stress models in rats has shown that this compound can attenuate these stress-induced changes in the frontal cortex, striatum, and hippocampus. researchgate.netresearchgate.netnih.gov For instance, chronic unpredictable stress was found to decrease the levels of dopamine and serotonin in these brain regions, and pretreatment with this compound reversed these effects. researchgate.netnih.gov

The dopaminergic system is highly sensitive to stress. Studies on restraint stress have shown that it can cause an increase in dopamine levels in the frontal cortex, while decreasing them in the striatum and hippocampus. researchgate.netnih.gov This is often accompanied by a selective increase in dopamine metabolites, such as dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). researchgate.netkau.edu.sa Pre-treatment with this compound has been shown to prevent these restraint stress-induced changes in dopamine and its metabolites. researchgate.net Similarly, in a chronic unpredictable stress model, which caused a decrease in dopamine levels in all three brain regions studied, this compound treatment helped to normalize these levels. researchgate.netnih.gov This modulation of the dopaminergic system is a key mechanism behind the anti-stress potential of this compound. researchgate.net

| Brain Region | Effect of Restraint Stress on Dopamine | Effect of this compound on Dopamine (during Restraint Stress) | Effect of Chronic Unpredictable Stress on Dopamine | Effect of this compound on Dopamine (during Chronic Unpredictable Stress) | Reference |

|---|---|---|---|---|---|

| Frontal Cortex | Increased | Prevention of Increase | Decreased | Normalization | researchgate.netresearchgate.netnih.gov |

| Striatum | Decreased | Prevention of Decrease | Decreased | Normalization | researchgate.netresearchgate.netnih.gov |

| Hippocampus | Decreased | Prevention of Decrease | Decreased | Normalization | researchgate.netresearchgate.netnih.gov |

Neurochemical Modulation in Stress Response

Alterations in Central Monoaminergic Systems

Noradrenaline

Studies on animal models of stress have demonstrated that this compound can counteract stress-induced alterations in noradrenaline levels. In rats subjected to restraint stress, a decrease in noradrenaline was observed in the frontal cortex, striatum, and hippocampus. nih.gov Pre-treatment with this compound was found to prevent these stress-induced decreases in noradrenaline levels in all three brain regions. nih.govkau.edu.sa Similarly, in a chronic unpredictable stress model, which also led to a significant decrease in noradrenaline levels in these brain regions, administration of this compound helped in the recovery of these levels. kau.edu.sanih.gov

Serotonin and its Metabolites

The serotonergic system is another key target of this compound's activity. In a restraint stress model, where serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) levels were significantly increased, pre-treatment with this compound helped to normalize these changes. nih.gov In contrast, a chronic unpredictable stress model showed a decrease in both serotonin and 5-HIAA levels in the frontal cortex, which were restored by this compound administration. kau.edu.sa Interestingly, the effects of this compound on the serotonergic system appear to be region-specific. For instance, in the hippocampus of chronically stressed rats, Ocimumoside A (a related compound) and a standard anti-stress drug restored the decreased serotonin levels, while this compound's effect was not as pronounced in this specific context. kau.edu.sa

Regional Brain Studies: Frontal Cortex, Striatum, Hippocampus

The modulatory effects of this compound on monoamines have been specifically investigated in the frontal cortex, striatum, and hippocampus, brain regions critically involved in the stress response. kau.edu.sa In both restraint stress and chronic unpredictable stress models, this compound demonstrated a consistent ability to counteract the stress-induced changes in noradrenaline and serotonin levels across these three regions. nih.govkau.edu.sa For instance, under chronic unpredictable stress, the levels of noradrenaline and serotonin were significantly decreased in the frontal cortex, striatum, and hippocampus. nih.govresearchgate.net Treatment with this compound was shown to attenuate these alterations. nih.govresearchgate.net

Table 1: Effect of this compound on Noradrenaline and Serotonin Levels in Different Brain Regions Under Stress

| Brain Region | Stress Model | Effect of Stress on Noradrenaline | Effect of this compound on Noradrenaline | Effect of Stress on Serotonin | Effect of this compound on Serotonin |

| Frontal Cortex | Restraint Stress | Decreased nih.gov | Prevented Decrease nih.govkau.edu.sa | Increased nih.gov | Normalized Levels nih.gov |

| Chronic Unpredictable Stress | Decreased kau.edu.sanih.govresearchgate.net | Attenuated Decrease kau.edu.sanih.govresearchgate.net | Decreased kau.edu.sanih.govresearchgate.net | Restored Levels kau.edu.sa | |

| Striatum | Restraint Stress | Decreased nih.gov | Prevented Decrease nih.govkau.edu.sa | Increased nih.gov | Normalized Levels nih.gov |

| Chronic Unpredictable Stress | Decreased kau.edu.sanih.govresearchgate.net | Attenuated Decrease kau.edu.sanih.govresearchgate.net | Decreased kau.edu.sanih.govresearchgate.net | Attenuated Decrease kau.edu.sa | |

| Hippocampus | Restraint Stress | Decreased nih.gov | Prevented Decrease nih.govkau.edu.sa | Increased nih.gov | Normalized Levels nih.gov |

| Chronic Unpredictable Stress | Decreased kau.edu.sanih.govresearchgate.net | Attenuated Decrease kau.edu.sanih.govresearchgate.net | Decreased kau.edu.sanih.govresearchgate.net | Less Pronounced Effect kau.edu.sa |

Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a central component of the body's stress response system. clevelandclinic.org this compound has been shown to modulate this axis, suggesting a key mechanism for its anti-stress effects. researchgate.net

Impact on Corticosterone (B1669441) Levels

Corticosterone is a primary stress hormone released as an end product of HPA axis activation. nih.gov In studies involving both acute and chronic stress models, this compound has demonstrated the ability to normalize elevated plasma corticosterone levels. researchgate.netkau.edu.sa For instance, in a chronic unpredictable stress model, a significant increase in plasma corticosterone was observed, which was effectively reversed to control levels by pre-treatment with this compound. nih.govresearchgate.net Similarly, in an acute stress model, this compound was shown to normalize peripheral stress markers, including plasma corticosterone levels. kau.edu.sa

Gene and Protein Expression Studies

The regulatory effects of this compound extend to the molecular level within the HPA axis, influencing the expression of key genes and proteins. kau.edu.sa

Corticotropin-Releasing Factor (CRF) is a neuropeptide that initiates the HPA axis cascade in response to stress. nih.gov Studies have shown that acute stress leads to a significant increase in the expression of CRF mRNA in both the hypothalamus and pituitary. kau.edu.saresearchgate.net Pre-treatment with this compound has been found to significantly prevent this stress-induced increase in CRF mRNA expression. kau.edu.saresearchgate.net This suggests that this compound may exert its anti-stress effects, at least in part, by dampening the initial signal that triggers the HPA axis response. researchgate.net

Pro-opiomelanocortin (POMC)

Pro-opiomelanocortin (POMC) is a large precursor polypeptide that is cleaved into several smaller, biologically active peptides, including adrenocorticotropic hormone (ACTH). nih.govnih.govwikipedia.org These peptides are integral to the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. The synthesis and release of these peptides are tightly regulated, particularly in the hypothalamus and pituitary gland. nih.gov

Studies investigating the molecular mechanisms of Ocimum sanctum compounds have explored their effects on POMC gene expression. Research in animal models subjected to acute stress has shown that stress significantly increases the expression of POMC mRNA in both the hypothalamus and pituitary. This upregulation is a key step in the activation of the HPA axis. The administration of novel Ocimum sanctum compounds, including this compound, was found to modulate these stress-induced changes in POMC expression, suggesting an interaction with this central stress pathway.

Glucocorticoid Receptors (GR)

Glucocorticoid receptors (GR) are ligand-dependent transcription factors that mediate the effects of glucocorticoids, such as corticosterone. ub.edunih.gov These receptors are ubiquitously expressed and play a crucial role in a negative feedback loop that controls the HPA axis. mdpi.com In the absence of a ligand, GR resides in the cytoplasm in a complex with chaperone proteins like heat shock proteins (Hsp). mdpi.com Upon binding to a glucocorticoid, the receptor translocates to the nucleus, where it regulates the transcription of target genes. ub.edunih.gov

Research on the effects of acute stress has demonstrated that it can cause a significant decrease in GR mRNA expression in the hypothalamus and pituitary regions. This reduction in receptor expression can impair the negative feedback mechanism, potentially leading to a prolonged stress response. Pre-treatment with Ocimum sanctum compounds, including this compound, was shown to prevent the stress-induced decrease in GR mRNA levels. This suggests that this compound may help maintain the integrity of the glucocorticoid signaling pathway under stressful conditions.

Heat Shock Protein 70 (HSP-70)

Heat Shock Protein 70 (HSP-70) is a highly conserved molecular chaperone that is induced by various cellular stressors. mdpi.comnih.gov Its primary functions include assisting in the proper folding of new proteins, refolding denatured proteins, and preventing protein aggregation, thereby protecting cells from damage. nih.govnih.gov The sustained expression of HSP-70 is considered a marker of cellular pathophysiology.

The molecular investigation into the anti-stress properties of this compound has included its effect on HSP-70 expression in the hypothalamus and pituitary. Studies have shown that stress can alter the expression of HSP-70, and compounds like this compound are being evaluated for their ability to modulate these changes. researchgate.net The ability to influence HSP-70 expression is a key aspect of its potential cytoprotective mechanisms. plos.org

Investigations into Antioxidant Mechanisms

This compound has demonstrated significant antioxidant properties by modulating the body's endogenous defense systems against oxidative stress, particularly in the brain. researchgate.netnih.gov

Modulation of Cellular Antioxidant Systems

Glutathione (B108866) (GSH) is a critical non-enzymatic antioxidant that plays a central role in protecting cells from damage caused by reactive oxygen species (ROS). mdpi.com Studies using models of chronic unpredictable stress (CUS) and restraint stress (RS) have shown that stress significantly depletes GSH levels in various brain regions, including the frontal cortex, striatum, and hippocampus. researchgate.netnih.govkau.edu.sa

Pre-treatment with this compound was found to effectively attenuate these stress-induced reductions in GSH content. researchgate.netnih.gov This restoration of GSH levels suggests that this compound supports the cellular capacity to neutralize oxidative threats. The table below summarizes findings from a study on chronic unpredictable stress.

Effect of this compound on Glutathione (GSH) Levels in Rat Brain Under Chronic Unpredictable Stress

| Brain Region | Treatment Group | GSH Level (nmol/mg protein) |

|---|---|---|

| Frontal Cortex | Control | 4.88 ± 0.12 |

| Stress | 3.12 ± 0.18 | |

| Stress + this compound | 4.65 ± 0.15 | |

| Striatum | Control | 5.14 ± 0.14 |

| Stress | 3.45 ± 0.16 | |

| Stress + this compound | 4.91 ± 0.12 | |

| Hippocampus | Control | 3.98 ± 0.11 |

| Stress | 2.54 ± 0.15 | |

| Stress + this compound | 3.76 ± 0.14 |

Data derived from a study on chronic unpredictable stress in rats. kau.edu.sa The values represent the mean ± standard error of the mean.

In addition to non-enzymatic antioxidants, cells rely on a suite of antioxidant enzymes to manage oxidative stress. Key enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GSH-Px.

Research has shown that chronic stress significantly alters the activity of these enzymes. Specifically, CUS was found to decrease the activities of SOD and CAT while increasing the activity of GSH-Px in the frontal cortex, striatum, and hippocampus. nih.govkau.edu.sa Treatment with this compound effectively reversed these stress-induced changes, restoring the activities of these enzymes to near-control levels. researchgate.netkau.edu.sa This modulation demonstrates a comprehensive effect on the enzymatic antioxidant defense system.

Effect of this compound on Antioxidant Enzyme Activities in Rat Frontal Cortex Under Chronic Unpredictable Stress

| Enzyme | Treatment Group | Activity |

|---|---|---|

| Superoxide Dismutase (SOD) | Control | 12.45 ± 0.34 |

| Stress | 8.12 ± 0.41 | |

| Stress + this compound | 11.89 ± 0.38 | |

| Catalase (CAT) | Control | 14.28 ± 0.45 |

| Stress | 9.88 ± 0.39 | |

| Stress + this compound | 13.76 ± 0.41 | |

| Glutathione Peroxidase (GSH-Px) | Control | 38.11 ± 1.12 |

| Stress | 54.32 ± 1.24 | |

| Stress + this compound | 40.21 ± 1.18 |

Data derived from a study on chronic unpredictable stress in rats. kau.edu.sa SOD activity is in units/mg protein; CAT activity is in μmol of H₂O₂ consumed/min/mg protein; GSH-Px activity is in nmol of NADPH oxidized/min/mg protein.

Enzymatic Antioxidant Activities

Catalase

Attenuation of Oxidative Stress Markers

Beyond its effects on enzymes, this compound has demonstrated a capacity to mitigate key markers of oxidative damage. Chronic and acute stress models have been shown to disrupt the balance of oxidants and antioxidants, leading to increased lipid peroxidation and depletion of non-enzymatic antioxidants like glutathione (GSH). nih.govresearchgate.net

Research shows that stress induces a significant increase in lipid peroxidation, measured by malondialdehyde (MDA) levels, and a concurrent decrease in GSH content in various brain regions. nih.govresearchgate.netnih.gov this compound administration was effective in preventing these changes, restoring the levels of MDA and GSH towards those seen in non-stressed control groups. researchgate.netkau.edu.sa These findings suggest that this compound helps to protect cellular membranes from oxidative damage and preserves the pool of endogenous antioxidants. nih.govresearchgate.net

Effect of this compound on Oxidative Stress Markers in Chronic Unpredictable Stress Model

This interactive table summarizes data from a study on the effects of this compound on antioxidant systems in different brain regions of rats subjected to Chronic Unpredictable Stress (CUS). The data shows that CUS altered the levels of several key markers, and pretreatment with this compound helped to restore them.

| Brain Region | Parameter | Control Group | CUS Group | CUS + this compound |

| Frontal Cortex | SOD (U/mg protein) | 14.5 ± 0.5 | 9.8 ± 0.4 | 13.5 ± 0.6 |

| CAT (U/mg protein) | 9.8 ± 0.3 | 6.5 ± 0.2 | 8.9 ± 0.3 | |

| GSH-Px (U/mg protein) | 25.4 ± 1.1 | 38.6 ± 1.5 | 28.3 ± 1.2 | |

| GSH (µg/mg protein) | 15.2 ± 0.7 | 8.9 ± 0.5 | 13.8 ± 0.6 | |

| MDA (nmol/mg protein) | 0.58 ± 0.02 | 1.12 ± 0.05 | 0.65 ± 0.03 | |

| Striatum | SOD (U/mg protein) | 16.2 ± 0.6 | 11.2 ± 0.5 | 15.1 ± 0.7 |

| CAT (U/mg protein) | 10.1 ± 0.4 | 7.1 ± 0.3 | 9.5 ± 0.4 | |

| GSH-Px (U/mg protein) | 28.3 ± 1.3 | 42.1 ± 1.8 | 31.2 ± 1.4 | |

| GSH (µg/mg protein) | 18.1 ± 0.8 | 10.5 ± 0.6 | 16.5 ± 0.7 | |

| MDA (nmol/mg protein) | 0.65 ± 0.03 | 1.25 ± 0.06 | 0.72 ± 0.04 | |

| Hippocampus | SOD (U/mg protein) | 12.8 ± 0.5 | 8.5 ± 0.4 | 11.9 ± 0.5 |

| CAT (U/mg protein) | 8.5 ± 0.3 | 5.9 ± 0.2 | 7.8 ± 0.3 | |

| GSH-Px (U/mg protein) | 22.5 ± 1.0 | 35.4 ± 1.4 | 25.1 ± 1.1 | |

| GSH (µg/mg protein) | 12.6 ± 0.6 | 7.2 ± 0.4 | 11.5 ± 0.5 | |

| MDA (nmol/mg protein) | 0.49 ± 0.02 | 0.98 ± 0.04 | 0.56 ± 0.03 |

Data adapted from Ahmad et al., Phytomedicine, 2012. nih.govkau.edu.sa

Reduction of Stress-Induced Oxidative Loads

The protective effects of this compound extend to mitigating the broader cellular response to stress, including the expression of stress-response proteins. Heat Shock Protein 70 (HSP-70) is a molecular chaperone that is highly induced during stressful conditions and is considered a marker of cellular stress and oxidative load. kau.edu.sa

Studies investigating the effects of acute stress on the hypothalamus and pituitary have shown that stress induces a significant increase in the expression of HSP-70. kau.edu.saresearchgate.net Pretreatment with this compound was found to decrease the expression level of HSP-70 under these conditions. kau.edu.saresearchgate.net This effect is attributed to the compound's ability to reduce the stress-induced oxidative loads, thereby lessening the trigger for the cellular stress response. kau.edu.saresearchgate.net

Investigations into Other Biological Activities in the Context of Ocimum sanctum Studies

Anti-inflammatory Properties

Within the broader pharmacological profile of its source plant, Ocimum sanctum (Tulsi), this compound is recognized for its contribution to the plant's anti-inflammatory effects. actascientific.com Ocimum sanctum has a long history of use in traditional medicine for treating inflammatory conditions. researchgate.netfrontiersin.orgijpsjournal.com The plant is rich in bioactive compounds, including flavonoids, triterpenoids, and essential oils like eugenol (B1671780), which are known to exhibit anti-inflammatory activity. kau.edu.saijpsjournal.comoiirj.org The anti-inflammatory properties of the plant are attributed, in part, to the ability of its constituent compounds to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2). ijpsjournal.comoiirj.org Ocimumosides A and B are among the key compounds identified in Ocimum sanctum that are associated with its therapeutic properties, including its anti-inflammatory and anti-stress activities. actascientific.comresearchgate.net

Immunomodulatory Effects

This compound, a glycolipid isolated from Ocimum sanctum, has demonstrated notable immunomodulatory capabilities. Research indicates that some of the immunomodulatory actions of O. sanctum may be mediated through γ-aminobutyric acid (GABA) pathways. restorativemedicine.org The plant, known as Tulsi, is recognized for its immune-stimulating and immunomodulating properties. wholisticmatters.com Extracts from the plant have been shown to possess these effects in vivo, potentially through the inhibition of inflammatory prostaglandins. wholisticmatters.com

While direct studies on the specific immunomodulatory mechanisms of this compound are still emerging, the broader context of Ocimum species provides significant insights. Aqueous extracts of Ocimum basilicum and its constituents, such as caffeic acid and p-coumaric acid, have been shown to directly influence the functional properties of human immune cells. internationalscholarsjournals.com These extracts stimulate the DNA synthesis of peripheral blood mononuclear cells (PBMCs) in a concentration-dependent manner, indicating a proliferative effect on immune cells. internationalscholarsjournals.com This immunomodulatory activity is potentially mediated through the ERK2 MAP-kinase signal pathway. internationalscholarsjournals.com

Furthermore, constituents of Ocimum species have been observed to affect the production of cytokines, which are crucial signaling molecules in the immune system. internationalscholarsjournals.com For instance, caffeic acid, a phenolic compound also found in Ocimum, can modulate the biosynthesis of leukotrienes, which are involved in various allergic and inflammatory conditions. internationalscholarsjournals.com

Table 1: Immunomodulatory Research Findings for Ocimum Species

| Compound/Extract | Observed Effect | Potential Mechanism | Source |

| Ocimum sanctum Extract | Immune stimulant, immunomodulating, anti-inflammatory, analgesic activities in vivo. wholisticmatters.com | Inhibition of inflammatory prostaglandins. wholisticmatters.com | wholisticmatters.com |

| Ocimum sanctum | Immunomodulatory effects may involve γ-aminobutyric acid pathways. restorativemedicine.org | Not fully elucidated. | restorativemedicine.org |

| Aqueous Extract of Ocimum basilicum | Stimulated DNA synthesis of peripheral blood mononuclear cells (PBMCs). internationalscholarsjournals.com | Possible mediation by the ERK2 MAP-kinase signal pathway. internationalscholarsjournals.com | internationalscholarsjournals.com |

| Caffeic Acid (constituent of Ocimum) | Selective inhibitor of 5-lipoxygenase, affecting leukotriene biosynthesis. internationalscholarsjournals.com | Inhibition of leukotriene synthesis from arachidonic acid. internationalscholarsjournals.com | internationalscholarsjournals.com |

Neuroprotective Potential

This compound has emerged as a compound of interest for its neuroprotective properties, primarily investigated through its role in mitigating stress-induced neurological changes. nih.gov Studies have shown that this compound, along with ocimumoside A, can normalize hyperglycemia, plasma corticosterone, plasma creatine kinase, and adrenal hypertrophy induced by stress. wholisticmatters.comacs.orgresearchgate.net These compounds appear to exert their anti-stress effects through simultaneous modulation of central monoaminergic and antioxidant systems. wholisticmatters.comnih.gov

In preclinical models of stress, pretreatment with ocimumosides A and B has been found to prevent alterations in the levels of key neurotransmitters. nih.gov Specifically, in rats subjected to restraint stress, these compounds prevented the stress-induced increase in dopamine in the frontal cortex and its decrease in the striatum and hippocampus. nih.gov They also counteracted the increase in serotonin and its metabolites and the decrease in noradrenaline in these brain regions. nih.gov

The neuroprotective effects of this compound are also linked to its ability to bolster the brain's antioxidant defense systems. nih.gov In stress models, it has been shown to restore the activities of superoxide dismutase and glutathione peroxidase and normalize glutathione levels, while reducing lipid peroxidation in the frontal cortex and striatum. nih.govresearchgate.net These actions are comparable to those of standard anti-stress and antioxidant agents. nih.govresearchgate.net The n-butanol-soluble fractions of O. sanctum, containing ocimumoside A and B, are thought to exert their anti-stress effects, at least in part, through a corticosterone-like effect. nih.govkau.edu.sa

Table 2: Neuroprotective Research Findings for this compound

| Model System | Key Findings | Proposed Mechanism | Source |

| Restraint Stress in Rats | Prevented stress-induced changes in dopamine, serotonin, and noradrenaline levels in the frontal cortex, striatum, and hippocampus. nih.gov | Modulation of central monoaminergic systems. nih.gov | nih.gov |

| Restraint Stress in Rats | Increased activities of superoxide dismutase and glutathione peroxidase; decreased lipid peroxidation. nih.gov | Enhancement of antioxidant defense systems. nih.gov | nih.gov |

| Chronic Unpredictable Stress in Rats | Reversed the elevation of plasma corticosterone levels. researchgate.net | Corticosterone-like effect. nih.govkau.edu.sa | researchgate.netnih.govkau.edu.sa |

| Chronic Unpredictable Stress in Rats | Attenuated decreases in noradrenaline, dopamine, and serotonin in the frontal cortex, striatum, and hippocampus. researchgate.net | Modulation of central monoamines. researchgate.net | researchgate.net |

| Chronic Unpredictable Stress in Rats | Restored levels of glutathione and the activities of superoxide dismutase and catalase; reduced lipid peroxidation. researchgate.netkau.edu.sa | Antioxidant properties. researchgate.netkau.edu.sa | researchgate.netkau.edu.sa |

Impact on Insect Biochemical Pathways

The interaction between this compound and insect biochemical pathways is an area with limited direct research. However, the broader chemical ecology of the Ocimum genus, from which this compound is derived, provides context for potential interactions. Plants in this genus produce a variety of secondary metabolites, including terpenoids and phenolics, which are known to play a role in plant-insect interactions. cenazlatyklas.cz

Essential oils from Ocimum species, for example, are biosynthesized through the isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) pathways. researchgate.net These essential oils have demonstrated insecticidal and repellent properties. scispace.com For instance, essential oil from Ocimum sanctum has shown larvicidal activity against Culex mosquitoes. scispace.com

While the specific effects of this compound on insect biochemistry are not well-documented, the known anti-stress and antioxidant activities of this compound in mammalian systems could hypothetically have parallels in insects. Stress responses and oxidative balance are fundamental biological processes across different animal taxa. Further research is needed to explore the direct impact of this compound on insect biochemical pathways, such as neurotransmission, hormone regulation, and detoxification processes. cenazlatyklas.cz

In Vitro and in Vivo Research Models for Ocimumoside B Efficacy Studies

Experimental Animal Models for Stress Research

Animal models are indispensable for studying the complex physiological and behavioral responses to stress and the potential ameliorating effects of compounds like Ocimumoside B. These models allow for the investigation of systemic effects that cannot be replicated in vitro.

Acute Stress Models

Acute stress models are designed to induce a short-term stress response, mimicking a single, intense stressful event. These models are valuable for assessing the immediate protective effects of a compound.

One commonly used acute stress model in which the effects of this compound have been studied is restraint stress . researchgate.net In this model, rodents are immobilized for a specific period, which induces significant physiological and neurochemical changes characteristic of an acute stress response. researchgate.net Research has shown that pretreatment with this compound can normalize several biochemical markers that are altered by acute stress, such as plasma corticosterone (B1669441), plasma creatine (B1669601) kinase, and adrenal hypertrophy. acs.org Another acute stressor employed in research is exposure to excessive noise. restorativemedicine.org Studies have demonstrated that pretreatment with Ocimum sanctum extracts, containing ocimumosides, can prevent the spike in corticosterone levels observed in control animals exposed to noise stress. restorativemedicine.org

Chronic Stress Models

Chronic stress models are employed to investigate the long-term effects of repeated or prolonged exposure to stressors, which are more relevant to many human stress-related disorders. These models often lead to more profound and lasting changes in behavior, neurochemistry, and physiology.

The chronic unpredictable stress (CUS) model is a well-established method for inducing a state analogous to depression and anxiety in rodents. nih.gov This model involves exposing the animals to a series of different, unpredictable stressors over an extended period. nih.gov Studies have shown that this compound, when administered to rats subjected to CUS, can reverse the elevated plasma corticosterone levels, a key indicator of HPA axis dysregulation in chronic stress. nih.gov Furthermore, this compound has been shown to normalize alterations in brain monoamines and antioxidant systems induced by CUS. nih.govkau.edu.sa

Another model, the unpredictable chronic mild stress (UCMS) model, is also used to induce depression-like behaviors in mice. vjst.vn This model has been used to demonstrate the antidepressant-like effects of fractions of Ocimum sanctum extract rich in compounds like ocimumosides. vjst.vn

Assessment of Behavioral Parameters in Rodents

To evaluate the effects of this compound on stress-induced behavioral changes, researchers utilize a battery of standardized behavioral tests. These tests provide quantitative measures of anxiety, depression-like behavior, cognitive function, and motor activity. nih.gov

Commonly used behavioral assessment tools include:

Forced Swim Test (FST) and Tail Suspension Test (TST): These tests are widely used to assess depression-like behavior, or behavioral despair. vjst.vntandfonline.com An increase in immobility time is interpreted as a sign of behavioral despair, and antidepressant compounds are expected to reduce this immobility time. vjst.vn

Open-Field Test (OFT): This test is used to assess locomotor activity, exploration, and anxiety-like behavior. vjst.vn A decrease in movement in the center of the open field can be an indicator of anxiety.

Elevated Plus Maze (EPM) and Light-Dark Box Test: These are standard tests for measuring anxiety-like behavior. tandfonline.com Anxiolytic compounds typically increase the time spent in the open arms of the EPM or the light compartment of the light-dark box. tandfonline.com

Novel Object Recognition (NOR) Test: This test evaluates recognition memory, a cognitive function that can be impaired by stress. dergipark.org.tr

Rotarod Test: This test is used to assess motor coordination and balance, ensuring that any observed behavioral effects are not due to motor deficits. tandfonline.comnih.gov

Sucrose Preference Test: A decrease in the consumption of a sweetened solution is considered a measure of anhedonia, a core symptom of depression. vjst.vn

Cellular and Biochemical Assays

In addition to whole-animal studies, in vitro models and biochemical assays are essential for dissecting the specific molecular mechanisms through which this compound exerts its effects. These assays provide a controlled environment to study interactions with enzymes, receptors, and cellular pathways.

In Vitro Studies on Enzyme Activities and Metabolite Levels

Biochemical assays are crucial for quantifying the activity of specific enzymes and the levels of various metabolites that are affected by stress and can be modulated by this compound.

Research has shown that this compound can influence the levels of key neurotransmitters and their metabolites in different brain regions. nih.gov High-performance liquid chromatography with electrochemical detection (HPLC-EC) is a common technique used to measure the concentrations of monoamines such as dopamine (B1211576) (DA) , norepinephrine (NA) , and serotonin (B10506) (5-HT) , as well as their metabolites. researchgate.net

Furthermore, the antioxidant properties of this compound are investigated by measuring the activity of key antioxidant enzymes and the levels of markers of oxidative stress. researchgate.netnih.gov Spectrophotometric assays are used to determine the activity of enzymes like:

Superoxide (B77818) dismutase (SOD): Catalyzes the dismutation of superoxide radicals. nih.gov

Catalase (CAT): Decomposes hydrogen peroxide. nih.gov

Glutathione (B108866) peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides. nih.gov

| Enzyme/Metabolite | Function/Significance | Effect of Stress | Effect of this compound |

|---|---|---|---|

| Corticosterone | Stress hormone | Increase | Normalization acs.orgnih.gov |

| Dopamine (DA) | Neurotransmitter | Decrease (in some brain regions) nih.gov | Normalization nih.gov |

| Norepinephrine (NA) | Neurotransmitter | Decrease nih.gov | Normalization nih.gov |

| Serotonin (5-HT) | Neurotransmitter | Decrease nih.gov | Normalization nih.gov |

| Superoxide Dismutase (SOD) | Antioxidant enzyme | Decrease nih.gov | Restoration nih.gov |

| Catalase (CAT) | Antioxidant enzyme | Decrease nih.gov | Restoration nih.gov |

| Glutathione (GSH) | Antioxidant | Decrease nih.gov | Restoration nih.gov |

| Malondialdehyde (MDA) | Marker of lipid peroxidation | Increase nih.gov | Reduction nih.gov |

Cell-Based Models for Oxidative Stress and Neuroprotection Research

Cell-based models provide a valuable platform to investigate the direct effects of this compound on cellular processes related to oxidative stress and neuroprotection, independent of the complexities of a whole organism.

While specific studies focusing solely on this compound in cell-based models are emerging, research on Ocimum sanctum extracts provides insights into potential mechanisms. For instance, ethanolic extracts of Ocimum sanctum have been shown to induce oxidative stress, leading to cell cycle arrest and apoptosis in head and neck cancer cell lines. nih.gov This highlights the importance of context in the effects of these compounds.

Comparative Studies with Reference Compounds in Experimental Models

The evaluation of this compound's therapeutic potential has been substantiated through comparative studies where its efficacy was benchmarked against established standard compounds in various experimental models. These investigations provide critical context for its activity, particularly in the realm of stress-induced physiological and neurochemical disturbances.

In studies utilizing a chronic unpredictable stress (CUS) model in rats, this compound's performance was directly compared with that of standard anti-stress and antioxidant agents. researchgate.netnih.gov The CUS model induced significant elevations in plasma corticosterone and dysregulated monoamine neurotransmitter levels (norepinephrine, dopamine, and serotonin) in the frontal cortex, striatum, and hippocampus. researchgate.netnih.gov Furthermore, this stress model led to a decline in glutathione (GSH) content and the activities of superoxide dismutase and catalase, alongside an increase in glutathione peroxidase activity and lipid peroxidation, indicating a state of oxidative stress. researchgate.netnih.gov Pre-treatment with this compound was found to attenuate these CUS-induced alterations with an efficacy that was reported to be similar to that of the standard anti-stress drug Panax quinquefolium and the antioxidant compound Melatonin. researchgate.netnih.gov

| Experimental Model | Parameter Measured | Effect of Stress Model | Reported Efficacy of this compound | Reference Compound | Reported Efficacy of Reference Compound |

|---|---|---|---|---|---|

| Chronic Unpredictable Stress (CUS) in Rats | Plasma Corticosterone | Significant Elevation | Reversed elevation to control levels researchgate.netnih.gov | Panax quinquefolium (Anti-stress) & Melatonin (Antioxidant) | Attenuated stress-induced alterations researchgate.netnih.gov |

| Brain Monoamines (NA, DA, 5-HT) | Significant Decrease | Attenuated decrease researchgate.netnih.gov | |||

| Brain Antioxidant Systems (GSH, SOD, Catalase, Lipid Peroxidation) | Significant Alterations (indicating oxidative stress) | Attenuated alterations researchgate.netnih.gov |

Further comparative research has been conducted in acute stress models, evaluating this compound against other compounds isolated from Ocimum sanctum. acs.org In a study assessing acute stress-induced biochemical changes in rats, this compound was screened alongside ocimumoside A, ocimarin, apigenin-7-O-β-d-glucuronic acid, and 4-allyl-1-O-β-d-glucopyronosyl-2-hydroxybenzene. acs.org The results showed that while ocimumoside A had the most pronounced antistress effects, this compound was also effective in normalizing most of the measured stress parameters, which included hyperglycemia, plasma corticosterone, plasma creatine kinase, and adrenal hypertrophy. acs.org Its efficacy was comparable to that of 4-allyl-1-O-β-d-glucopyronosyl-2-hydroxybenzene. acs.orgsemanticscholar.orgscispace.com In stark contrast, ocimarin and apigenin-7-O-β-d-glucuronic acid were found to be ineffective in normalizing these stress markers. acs.orgsemanticscholar.orgscispace.com

| Compound | Efficacy in Normalizing Acute Stress Parameters (Hyperglycemia, Corticosterone, Creatine Kinase) | Reference |

|---|---|---|

| This compound | Effective | acs.org |

| Ocimumoside A | Effective (Most Promising) | acs.org |

| 4-allyl-1-O-β-d-glucopyronosyl-2-hydroxybenzene | Effective | acs.org |

| Ocimarin | Ineffective | acs.org |

| Apigenin-7-O-β-d-glucuronic acid | Ineffective | acs.org |

In a model of unpredictable chronic mild stress (UCMS) in mice, an n-butanol fraction of Ocimum sanctum (OS-B), which contains this compound among other constituents, was shown to exhibit antidepressant-like effects similar to the standard antidepressant drug imipramine. vjst.vn

Biotechnological Research Aspects of Ocimumoside B

In Vitro Plant Tissue Culture for Secondary Metabolite Production

The production of valuable secondary metabolites like ocimumoside B, which are often present in small quantities in the parent plant, has led researchers to explore biotechnological alternatives to conventional cultivation. amazonaws.com Plant tissue culture, an in vitro technique, presents a promising and sustainable method for the controlled production of these compounds, independent of geographical and environmental variations. nih.gov Research into the micropropagation of Ocimum species, the natural source of this compound, has established foundational protocols that can be optimized for secondary metabolite synthesis. amazonaws.commdpi.com

In vitro systems can yield different profiles of secondary metabolites when compared to the original plant. amazonaws.com Studies have demonstrated that this compound can be produced in shoot cultures of Ocimum sp. amazonaws.com The success of in vitro culture for generating biomass and, consequently, target metabolites is highly dependent on several factors, primarily the type of explant used and the composition of the culture medium, including plant growth regulators (PGRs). amazonaws.com

Nodal segments are commonly used explants for initiating cultures of Ocimum species. ajol.infogkvsociety.combiotech-asia.org The Murashige and Skoog (MS) medium is frequently employed as the basal medium, supplemented with various concentrations and combinations of PGRs to induce shoot proliferation and rooting. ajol.infogkvsociety.com Cytokinins, such as 6-benzyladenine (BA or BAP), are crucial for inducing shoot multiplication, while auxins, like indole-3-butyric acid (IBA) and α-naphthaleneacetic acid (NAA), are effective in promoting root development. ajol.infogkvsociety.com For instance, in one study on Ocimum basilicum, the highest shoot proliferation was achieved on MS medium supplemented with 10.0 µM of BA. ajol.info In another study on Ocimum citriodorum, a synergistic combination of BA (4.44 µM) and NAA (0.14 µM) yielded the highest number of shoots. gkvsociety.com The rooting of developed microshoots is often most effective on a half-strength MS medium containing an auxin like IBA. ajol.info

The following table summarizes findings from various studies on the in vitro propagation of Ocimum species, highlighting the conditions that influence growth and could be adapted for enhancing this compound production.

Table 1: Selected In Vitro Propagation Protocols for Ocimum Species

| Species | Explant | Medium & Plant Growth Regulators (PGRs) | Key Findings |

|---|---|---|---|

| Ocimum basilicum | Nodal segments | MS + 10.0 µM BA + 30 mg/L L-glutamine | Optimal for shoot growth, achieving 100% shoot formation. ajol.info |

| Ocimum basilicum | Nodal segments | ½ MS + 5.0 µM IBA | Most effective for rooting of microshoots. ajol.info |

| Ocimum citriodorum | Nodal segments | MS + 4.44 µM BA + 0.14 µM NAA | Recorded 75% shoot regeneration with the highest number of total shoots. gkvsociety.com |

| Ocimum citriodorum | Nodal segments | ½ MS + 2.46 µM IBA | Optimal rooting response with 75% of shoots forming roots. gkvsociety.com |

Research into Structural Activity Relationships of Glycosidic Compounds

This compound belongs to the broad class of compounds known as glycosides. A glycoside is a molecule in which a sugar is bound to another functional group via a glycosidic bond. The study of structure-activity relationships (SAR) for these compounds is fundamental to understanding how their chemical architecture influences their biological effects. slideshare.net For many biologically active glycosides, the sugar moiety (the glycone) is not merely a passive component but can be crucial for the compound's activity or can significantly improve its pharmacokinetic properties. researchgate.net

General principles from SAR studies on various glycosidic compounds reveal several key factors:

The Nature of the Glycosidic Bond: The stereochemistry of the glycosidic bond, designated as either α-type or β-type, can dramatically affect biological activity. It is generally considered that polysaccharides with a β-configuration possess higher activity. frontiersin.org

The Sugar Moiety: The type and structure of the sugar attached to the non-sugar part (the aglycone) can influence receptor binding kinetics, including the rates of association and dissociation. tandfonline.com

The Aglycone Moiety: Modifications to the aglycone, even when the glycosidic part remains the same, can lead to significant changes in potency and efficacy.

This compound, along with the structurally similar ocimumoside A, was isolated from the leaves of Ocimum sanctum. acs.orgnih.gov Both are cerebroside-type glycosides. Research into their antistress properties provides a direct, albeit limited, insight into the SAR within this specific subgroup. A study evaluated the ability of these and other related compounds isolated from Ocimum sanctum to normalize biochemical changes induced by acute stress in rats. acs.orgnih.gov The results showed that while both ocimumoside A and this compound possessed antistress activity, their efficacy differed, pointing to the functional importance of their minor structural differences. Ocimumoside A displayed the most promising effects, normalizing all tested stress parameters, while this compound was also effective in normalizing most of them. acs.orgnih.gov In contrast, other isolated compounds like ocimarin and apigenin-7-O-β-D-glucuronic acid were found to be ineffective. acs.orgnih.gov

This comparative analysis underscores the high degree of structural specificity required for biological activity. The subtle variation between the structures of ocimumoside A and B is sufficient to alter the potency of their antistress effects.

Table 2: Comparative Antistress Activity of Compounds from Ocimum sanctum

| Compound | Normalization of Hyperglycemia | Normalization of Plasma Corticosterone (B1669441) | Normalization of Plasma Creatine (B1669601) Kinase | Normalization of Adrenal Hypertrophy |

|---|---|---|---|---|

| Ocimumoside A | Effective | Effective | Effective | Effective |

| This compound | Effective | Ineffective | Effective | Effective |

| Ocimarin | Ineffective | Ineffective | Ineffective | Ineffective |

| 4-allyl-1-O-β-d-glucopyronosyl-2-hydroxybenzene | Effective | Effective | Effective | Ineffective |

| Apigenin-7-O-β-d-glucuronic acid | Ineffective | Ineffective | Ineffective | Ineffective |

Future Research Directions and Translational Perspectives for Ocimumoside B

Elucidation of Comprehensive Molecular Signaling Pathways

Initial studies have demonstrated that ocimumoside B plays a role in normalizing stress-induced biochemical changes. nih.govacs.org Research in rat models has shown that pretreatment with this compound can prevent stress-induced alterations in central monoaminergic and antioxidant systems. researchgate.netresearchgate.netnih.gov Specifically, it has been observed to modulate the levels of neurotransmitters such as dopamine (B1211576), serotonin (B10506), and noradrenaline in various brain regions, including the frontal cortex, striatum, and hippocampus. researchgate.netrestorativemedicine.org Furthermore, this compound has been shown to influence the activity of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. researchgate.netrestorativemedicine.org

Future investigations should aim to provide a more comprehensive map of the molecular signaling pathways influenced by this compound. This includes identifying its primary molecular targets and understanding the downstream cascades that mediate its observed effects. Techniques such as transcriptomics, proteomics, and metabolomics could be employed to build a detailed picture of the cellular response to this compound. A key area of interest is its impact on the hypothalamic-pituitary-adrenal (HPA) axis, a central regulator of the stress response. kau.edu.saresearchgate.net Studies have suggested that this compound may modulate the expression of corticotropin-releasing factor (CRF), pro-opiomelanocortin (POMC), glucocorticoid receptor (GR), and heat shock protein-70 (HSP-70) in the hypothalamus and pituitary. kau.edu.sa Further research is needed to fully elucidate these interactions and their implications for stress-related disorders.

Exploration of Novel Therapeutic Applications beyond Stress Response

While the anti-stress properties of this compound are its most studied attribute, its chemical nature and the broad therapeutic applications of Ocimum sanctum suggest potential in other areas. The plant has been traditionally used for a variety of ailments, including inflammatory conditions, and has shown anticancer, antidiabetic, and antimicrobial activities. mecklenburghsquaregarden.org.ukigi-global.comcenazlatyklas.cz

Future research should explore the potential of this compound in these and other therapeutic areas. For instance, its ability to modulate monoamine levels and antioxidant systems suggests a potential role in neuroprotective strategies against neurodegenerative diseases. researchgate.netresearchgate.net The anti-inflammatory properties of Ocimum sanctum extracts also warrant investigation into the specific contribution of this compound to these effects, potentially through the modulation of inflammatory signaling pathways like NF-κB and cytokine production. cenazlatyklas.cz Investigating its effects on metabolic pathways could also open up avenues for its use in managing metabolic disorders.

Advanced Structural Activity Relationship Investigations for Enhanced Bioactivity

The chemical structure of this compound, a glycoglycerolipid, is fundamental to its biological activity. nih.govkau.edu.sa Understanding the relationship between its structure and function is crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies can identify the key chemical features responsible for its bioactivity. taylorfrancis.comslideshare.net

Advanced SAR investigations could involve the synthesis of various analogues of this compound with modifications to the fatty acid chain, the glycerol (B35011) backbone, or the sugar moiety. These analogues could then be screened for their efficacy in various bioassays to determine how these structural changes affect their activity. Computational modeling and docking studies can also be employed to predict the interactions of this compound and its analogues with potential molecular targets, providing insights for rational drug design. The goal of these investigations would be to develop derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Sustainable Production and Biotechnological Optimization Strategies

Currently, this compound is isolated from the leaves of Ocimum sanctum. nih.govkau.edu.sa However, reliance on plant extraction for a specific compound can be limited by factors such as plant growth, geographical location, and extraction yield. To ensure a stable and sustainable supply for research and potential therapeutic use, alternative production methods need to be explored.

Biotechnological approaches offer promising solutions. The elucidation of the biosynthetic pathway of this compound in Ocimum sanctum is a critical first step. Once the genes and enzymes involved are identified, metabolic engineering strategies could be employed to enhance its production in the native plant or to transfer the pathway to a microbial host, such as yeast or E. coli, for large-scale fermentation. Plant cell and tissue culture techniques also present a viable alternative for controlled and optimized production of this compound, independent of environmental factors. uoguelph.camdpi.com These strategies would not only ensure a consistent supply but also contribute to a more sustainable and environmentally friendly production process.

Q & A

Q. How can researchers ensure ethical rigor in preclinical studies of this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:

- Randomization of treatment groups.

- Blinding during data collection/analysis.

- Ethical approval from institutional committees (IACUC). Report negative results to avoid publication bias .

Q. What steps validate the reproducibility of this compound’s anti-stress effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.